5-Methoxy-2,4-dimethylaniline
Description
Overview of Arylamine Chemistry and its Significance in Organic Synthesis
Arylamines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. fiveable.mefiveable.me Their significance stems from their versatile reactivity and their presence as a core structural motif in a vast array of industrially important molecules, including pharmaceuticals, agrochemicals, dyes, and organic materials. researchgate.netnih.gov The amino group's interaction with the aromatic ring influences the compound's basicity and reactivity, making arylamines valuable intermediates for a multitude of chemical transformations. fiveable.me
The development of efficient methods for constructing carbon-nitrogen (C-N) bonds, a key feature of arylamine synthesis, has been a major focus in chemical research. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, have become powerful tools for creating these bonds, enabling the synthesis of complex arylamine derivatives. researchgate.netnih.gov Furthermore, arylamines readily undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. fiveable.me They can also be converted into diazonium salts, which are highly versatile intermediates for synthesizing a wide range of compounds, including aryl halides and nitriles. fiveable.me
Contextualization of Methoxy- and Dimethyl-Substituted Anilines in Contemporary Chemical Research
The introduction of substituents, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, onto the aniline (B41778) ring profoundly influences the molecule's electronic properties and reactivity, thereby expanding its utility in chemical synthesis. Methoxy groups, being electron-donating, can increase the nucleophilicity of the aniline and direct the course of electrophilic substitution reactions. researchgate.net Research has shown that methoxy-substituted anilines are valuable precursors for synthesizing various compounds, including meta-substituted anilines through copper-catalyzed rearrangement reactions and N-(methoxysalicylidene) anilines with potential antioxidant activities. acs.orgresearchgate.nettohoku.ac.jp
Similarly, dimethyl-substituted anilines are crucial in various chemical applications. The methyl groups can provide steric hindrance, influencing the regioselectivity of reactions, and can also be involved in specific catalytic processes. cdnsciencepub.com For instance, N,N-dimethyl anilines have been successfully used in ortho-selective C-H addition reactions to alkenes, a process that is otherwise challenging to achieve. rsc.org The study of substituted anilines, including those with both methoxy and dimethyl groups, is an active area of research, with investigations into their reaction kinetics, spectroscopic properties, and applications in creating novel functional materials. grafiati.comresearchgate.netacs.org
Scope and Core Research Focus on 5-Methoxy-2,4-dimethylaniline
This compound, with its specific substitution pattern, presents a unique combination of electronic and steric properties that make it a subject of interest in targeted chemical synthesis. The core research focus on this compound lies in its utility as a building block for more complex molecules. Its structure suggests potential applications in the synthesis of specialized organic compounds where precise control over substitution patterns is critical.
While extensive, publicly available research specifically detailing the applications of this compound is somewhat limited, its constituent functional groups point towards its potential role as an intermediate. For instance, similar structures like 4-methoxy-2,6-dimethylaniline (B1300078) have been synthesized and utilized in studies of oxidation reactions. scispace.com The presence of the methoxy and dimethyl groups on the aniline ring of this compound makes it a candidate for similar investigations and for the synthesis of novel derivatives with potential applications in materials science or as pharmaceutical precursors.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 380844-06-4 | biosynth.combldpharm.com |
| Molecular Formula | C9H13NO | nih.govnih.gov |
| Molecular Weight | 151.21 g/mol | nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCXIYYCHVKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380844-06-4 | |
| Record name | 5-methoxy-2,4-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Chemistry of 5 Methoxy 2,4 Dimethylaniline
Established Synthetic Pathways for the Compound
Traditional syntheses of substituted anilines often rely on foundational reactions such as amination and the reduction of nitro compounds. These methods, while well-established, provide the basis for more complex synthetic strategies.
Direct amination of an aromatic ring to introduce an amino group is a fundamental approach. One such method involves the direct amination of m-xylene (B151644). A patented process describes the preparation of 2,4-dimethylaniline (B123086) from m-xylene using hydroxylamine (B1172632) hydrochloride as the amino source in an acetic acid-water medium, catalyzed by a soluble vanadium salt like ammonium (B1175870) metavanadate. The reaction proceeds at reflux temperatures (80-90 °C) for 4 to 6 hours. After reaction completion and neutralization, the product is isolated by distillation. While this method yields 2,4-dimethylaniline, the introduction of a methoxy (B1213986) group at the 5-position would require a subsequent, directed functionalization step, which can be challenging regarding regioselectivity.
Another approach to forming aniline (B41778) derivatives is through the coupling of aryl halides with amines, a reaction that has seen significant advancement with the development of transition-metal catalysts. Nickel-catalyzed amination, for example, has been shown to be effective for the coupling of aryl chlorides and bromides with primary aliphatic amines. A (BINAP)Ni(0) complex can catalyze the reaction of various aryl chlorides, including those with electron-donating groups, with primary amines like octylamine (B49996) at temperatures ranging from room temperature to 80 °C. acs.org This methodology could potentially be adapted for the synthesis of 5-Methoxy-2,4-dimethylaniline by using a suitably substituted aryl halide.
A more common and often more regioselective method for the synthesis of anilines is the reduction of a corresponding nitroaromatic precursor. This approach is widely used due to the accessibility of nitroaromatics through electrophilic nitration of benzene (B151609) derivatives. The reduction of the nitro group to an amine is a high-yielding and well-understood transformation.
For instance, the synthesis of the analogous compound 4-chloro-2,5-dimethoxyaniline (B1194742) is achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This process utilizes hydrogen gas in the liquid phase at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres gauge) in an aromatic solvent. A sulfited platinum-on-carbon catalyst is employed to facilitate the reduction.
A similar strategy is plausible for the synthesis of this compound. The synthesis would commence with 1,3-dimethylbenzene (m-xylene), which would first be methoxylated to form 1-methoxy-2,4-dimethylbenzene. Subsequent nitration would yield 2-nitro-5-methoxy-1,3-dimethylbenzene, which could then be reduced to the target aniline. The reduction of nitroarenes can be accomplished using various reducing agents, including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source. A one-pot method for the N-methylation of nitroaromatics involves the use of a Pd/SiC photocatalyst, where the nitro group is first reduced to an amino group and then methylated in situ. mdpi.com This highlights the utility of catalytic reduction of nitro groups in the synthesis of substituted anilines. mdpi.com
Reductive amination of carbonyl compounds also represents a versatile method for amine synthesis. This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, such as sodium borohydride (B1222165) in the presence of a cation exchange resin or other activators. redalyc.org While typically used for N-alkylation, this strategy can, in principle, be adapted for the formation of the primary aniline itself under specific conditions.
Modern Approaches and Synthetic Innovations
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of novel catalytic systems and the design of elegant multi-step sequences.
Modern catalytic methods offer significant advantages in terms of reaction conditions and substrate scope. Iron- and manganese-catalyzed oxidative amination of phenols with anilines has been developed as a method for C-N bond formation. acs.org For example, the reaction of 4-methoxyphenol (B1676288) with 2,4-dimethoxyaniline (B45885) in the presence of an iron catalyst results in coupling at the ipso-methoxy position to form a benzoquinone anil. acs.org Such catalytic systems that activate C-H or C-O bonds for amination represent a frontier in aniline synthesis.
Direct asymmetric reductive amination (DARA) of prochiral ketones is another area of intense research, providing enantiomerically enriched amines. nih.gov While this is more relevant for the synthesis of chiral amines, the development of iridium-based catalysts for reductive amination highlights the power of modern catalysis. nih.gov These catalysts operate under hydrogenation conditions and can achieve high yields and enantioselectivities for a range of aliphatic ketones. nih.gov
The development of new phosphine (B1218219) ligands has also broadened the scope of palladium-catalyzed amination reactions. A recently developed dialkylbiaryl monophosphine ligand, GPhos, supports a palladium catalyst capable of promoting C-N cross-coupling reactions between a variety of primary amines and aryl halides, often at room temperature. This improved catalyst stability and activity allows for the coupling of challenging substrates.
The synthesis of complex molecules like this compound often requires a multi-step approach to install the desired substituents with the correct regiochemistry. A plausible and efficient multi-step synthesis can be designed based on established organic transformations.
A logical synthetic route would begin with a readily available starting material, such as 2,4-dimethylphenol. The synthetic sequence would proceed as follows:
Nitration: The first step would involve the nitration of 2,4-dimethylphenol. Due to the directing effects of the hydroxyl and methyl groups, the nitro group would be introduced at the 5-position to yield 5-nitro-2,4-dimethylphenol.
Etherification: The phenolic hydroxyl group would then be converted to a methoxy group. This is typically achieved by Williamson ether synthesis, using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. This step would yield 1-methoxy-5-nitro-2,4-dimethylbenzene.
Reduction: The final step would be the reduction of the nitro group to an amine. This can be accomplished using a variety of reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. Other reducing systems, such as tin(II) chloride in ethanol (B145695) or iron in acetic acid, are also effective for this transformation. google.com This reduction would afford the final product, this compound.
This multi-step sequence is an example of a linear synthesis, where each step builds upon the previous one to construct the target molecule. The design of such sequences requires careful consideration of the reactivity and directing effects of the functional groups present in the intermediates.
Analogous Syntheses of Related Methoxy-Dimethylaniline Isomers
The synthetic strategies for other methoxy-dimethylaniline isomers provide valuable insights into the preparation of the target compound. For example, the synthesis of 4-methoxy-2,6-dimethylaniline (B1300078) has been reported starting from 5-methoxy-1,3-dimethyl-2-nitrobenzene. The reduction of this nitro compound is achieved using tin(II) chloride in refluxing ethanol, followed by a basic workup, to yield the desired aniline.
Another related synthesis is that of 2-((2,4-dimethylphenyl)thio)aniline, an intermediate for the pharmaceutical vortioxetine. google.com The synthesis starts with the S-arylation of 2,4-dimethylthiophenol with an activated nitrobenzene (B124822) derivative, followed by the reduction of the nitro group using iron in acetic acid to give the aniline. google.com
The synthesis of 3,5-dimethylaniline (B87155) can be achieved through a process involving diazotization and coupling reactions. google.com A substituted aryl primary amine is diazotized and coupled with 2,4-dimethylaniline. A subsequent diazotization and reduction sequence yields a mixture from which 3,5-dimethylaniline can be separated. google.com
Reactivity Profiles and Organic Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the substituents present on the aromatic ring. wikipedia.org In 5-Methoxy-2,4-dimethylaniline, the aromatic ring is substituted with one methoxy (B1213986) group and two methyl groups, all of which are activating groups.
Substituents on an aromatic ring affect its reactivity towards electrophiles by either donating or withdrawing electron density. lumenlearning.com Electron-donating groups increase the nucleophilicity of the ring, making it more reactive towards electrophilic attack. Conversely, electron-withdrawing groups decrease electron density, deactivating the ring. lumenlearning.comlibretexts.org
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. lumenlearning.combrainly.comorganicchemistrytutor.com It exerts a strong electron-donating resonance effect (+M or +R) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system. brainly.comlumenlearning.com This effect significantly increases the electron density of the ring. Although oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the resonance effect is dominant, resulting in a net activation of the ring. lumenlearning.comlibretexts.org For instance, methoxybenzene (anisole) reacts in electrophilic substitution reactions about ten thousand times faster than benzene. lumenlearning.comlibretexts.orgmsu.edu
Methyl Groups (-CH₃): Alkyl groups, such as methyl, are weak activating groups. libretexts.orgmsu.edu They donate electron density to the aromatic ring primarily through an inductive effect (+I), where the sp³ hybridized carbon of the methyl group donates electron density to the sp² hybridized carbons of the ring. lumenlearning.com They also contribute to the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution reaction through hyperconjugation. libretexts.org
The cumulative effect of one strong activating group (methoxy) and two weak activating groups (methyl) makes the aromatic ring of this compound highly activated and thus very reactive towards electrophilic aromatic substitution.
| Substituent Group | Type of Effect | Influence on Ring Reactivity |
|---|---|---|
| Methoxy (-OCH₃) | Strong Resonance Donation (+M) Weak Inductive Withdrawal (-I) | Strongly Activating |
| Methyl (-CH₃) | Weak Inductive Donation (+I) Hyperconjugation | Weakly Activating |
Substituents also determine the position at which an incoming electrophile will attack the aromatic ring. Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. organicchemistrytutor.comlibretexts.org
Methoxy Group: As a strong activating group, the methoxy group is a powerful ortho, para-director. libretexts.org The resonance structures of the carbocation intermediate show that the positive charge is delocalized onto the oxygen atom when the attack occurs at the ortho and para positions, providing significant stabilization. organicchemistrytutor.com
Methyl Groups: The methyl groups are also ortho, para-directors. libretexts.orglibretexts.org They stabilize the arenium ion intermediate through their inductive effect and hyperconjugation, particularly when the electrophile adds to the ortho or para positions. libretexts.org
In this compound, the directing effects of the three substituents must be considered collectively. The available positions for substitution are C3 and C6. The C6 position is ortho to the powerful methoxy group and para to the C2-methyl group. The C3 position is ortho to both the C2- and C4-methyl groups and meta to the methoxy group. Given that the methoxy group is the most powerful activating and directing group, electrophilic substitution is strongly favored at the position ortho to it, which is the C6 position. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor the C6 position compared to the para position in a simpler molecule like anisole, but in this case, the C6 position is the only available position that is ortho or para to the strongest activating group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position.
Nucleophilic Reactions Involving the Amine Functional Group
The amine (-NH₂) functional group in this compound contains a lone pair of electrons on the nitrogen atom, making it a nucleophile. This allows it to participate in reactions where it attacks an electrophilic center.
Anilines readily undergo acylation upon reaction with acylating agents such as acid chlorides or acid anhydrides. This reaction, often carried out in the presence of a base like pyridine (B92270) or dimethylaniline, results in the formation of an amide. byjus.com The base serves to neutralize the acid (e.g., HCl) byproduct.
For this compound, N-acylation occurs at the nitrogen atom of the amine group. For example, reaction with acetic anhydride (B1165640) would yield N-(5-methoxy-2,4-dimethylphenyl)acetamide. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetic Anhydride | N-(5-methoxy-2,4-dimethylphenyl)acetamide |
| This compound | Benzoyl Chloride | N-(5-methoxy-2,4-dimethylphenyl)benzamide |
The amine group of this compound can also be alkylated by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono- or di-alkylation. For instance, reacting this compound with an alkylating agent like methyl iodide would initially produce N-methyl-5-methoxy-2,4-dimethylaniline, which can then be further alkylated to form N,N-dimethyl-5-methoxy-2,4-dimethylaniline. alfa-chemistry.com
Condensation Reactions, including Schiff Base Formation
Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration (loss of a water molecule) to form the characteristic carbon-nitrogen double bond (azomethine group). derpharmachemica.com
The reaction of this compound with an aldehyde, for example, benzaldehyde, in a suitable solvent like ethanol (B145695), would yield the corresponding Schiff base, (E)-N-benzylidene-5-methoxy-2,4-dimethylaniline. These reactions are often reversible and are driven to completion by removing the water formed during the reaction.
| Amine Reactant | Carbonyl Reactant | Product Type |
|---|---|---|
| This compound | Benzaldehyde | Schiff Base (Imine) |
| This compound | Acetone | Schiff Base (Imine) |
| This compound | p-Methoxybenzaldehyde | Schiff Base (Imine) |
Mechanistic Studies of Schiff Base Formation
The formation of Schiff bases (imines) from this compound involves the condensation reaction between its primary amino group and an aldehyde or ketone. The mechanism proceeds in two main stages unsri.ac.id:
Nucleophilic Addition: The nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine.
Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination step is typically the rate-determining step and is often catalyzed by acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water) unsri.ac.idorientjchem.org.
Computational studies on similar aromatic amines show that in the absence of a strong acid catalyst, a second molecule of the amine can facilitate the dehydration step peerj.com. It can act as a proton shuttle to assist in the removal of the water molecule. Furthermore, minute quantities of a protonated amine, potentially formed via auto-protolysis, can significantly lower the activation barrier for dehydration, enabling the reaction to proceed even under nominally acid-free conditions peerj.com.
Derivatization Strategies
The amino group of this compound is a prime site for various derivatization reactions, enabling the synthesis of a wide range of functionalized molecules.
Acylation: The aniline readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For instance, the derivatization of similar anilines with reagents such as 4-methoxybenzoyl chloride has been used to create benzamide (B126) structures nih.gov. N-acetylation is another common strategy employed in synthetic sequences involving substituted anilines nih.gov.
Azo Coupling: While the amino group can be diazotized and used as an electrophile, the electron-rich ring of the parent aniline can also undergo coupling with diazonium salts. A more common derivatization, however, involves converting the aniline into a diazonium salt itself, which can then be used in subsequent reactions. A related compound, 4-methoxy-2,6-dimethylaniline (B1300078), was synthesized by first coupling 3,5-dimethylphenol (B42653) with a benzenediazonium (B1195382) salt to form an azo compound, followed by methylation and reduction scispace.com. This highlights a pathway where the core structure can be built through azo intermediates.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for forming new bonds, and anilines like this compound are important substrates in these transformations, particularly for constructing C-N bonds mdpi.com.
C-N Coupling Applications
Palladium-catalyzed C–N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a key method for forming aryl amines lookchem.com. In this reaction, this compound can serve as the amine coupling partner, reacting with aryl halides or triflates to produce substituted diarylamines acs.org.
The catalytic cycle generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the aniline to the palladium center and subsequent deprotonation by a base to form a palladium amide complex.
Reductive elimination from the palladium amide complex to yield the diarylamine product and regenerate the Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for reaction efficiency and can vary significantly depending on the specific substrates lookchem.comnih.gov. Weakly coordinating amines can be challenging substrates, and their successful coupling may require specific conditions, such as the slow addition of an organic base like DBU to avoid catalyst inhibition nih.gov.
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / L17 | NaO-t-Bu | Toluene (B28343) | 59% | acs.org |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ / L5 | NaO-t-Bu | Toluene | Good | acs.org |
| Aryl Triflates | Weakly Binding Amines | COD(AlPhos-Pd)₂ | DBU or MTBD | 2-MeTHF | Up to 99% | nih.gov |
Other Cross-Coupling Methodologies
While this compound is most directly used in C-N couplings, it can be modified to participate in other cross-coupling reactions for C-C bond formation. For example, the amino group can be converted into a halide or triflate via a Sandmeyer-type reaction sequence. This transforms the molecule into an electrophilic partner suitable for reactions such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent mdpi.comresearchgate.net.
Hiyama Coupling: Reaction with an organosilicon compound mdpi.com.
Heck Coupling: Reaction with an alkene researchgate.net.
Sonogashira Coupling: Reaction with a terminal alkyne mdpi.comresearchgate.net.
These methodologies significantly expand the synthetic utility of the this compound scaffold, allowing for its incorporation into complex molecular architectures.
Redox Chemistry and Derivatives
The redox behavior of this compound is influenced by its electron-donating substituents, which make it susceptible to oxidation.
Oxidation Reactions
The oxidation of substituted anilines typically proceeds via an initial one-electron transfer to form an aniline radical cation acs.org. The stability of this intermediate and the final products are highly dependent on the substituents and reaction conditions. The methoxy and methyl groups on this compound are electron-donating, which facilitates oxidation by lowering the oxidation potential compared to unsubstituted aniline umn.edunih.gov.
Further oxidation can lead to a variety of products. Studies on structurally similar anilines have identified several potential pathways and products:
Polymerization: Aniline radical cations can couple to form polymeric films, a process central to the formation of polyaniline.
Coupling Products: Dimerization can occur, leading to benzidine (B372746) derivatives (head-to-tail coupling) or hydrazobenzenes (N-N coupling) .
Quinone Formation: Oxidation can occur at the aromatic ring, leading to the formation of quinone or quinone-imine structures. The chemical oxidation of 2,6-dimethylaniline (B139824) with Fenton's reagent (hydrogen peroxide and ferrous ions) was found to produce intermediates including 2,6-dimethylbenzoquinone (B1208291) nih.gov.
Enzymatic Oxidation: The peroxidase-catalyzed oxidation of the related 4-methoxy-2,6-dimethylaniline in the presence of hydrogen peroxide yields a dimeric product, 2,6-dimethyl-p-benzoquinone-4-(4-methoxy-2,6-dimethylphenyl)imine scispace.com. This suggests a mechanism involving the formation of a benzoquinone-anil intermediate.
| Aniline Derivative | Oxidizing Agent | Major Product(s) | Reference |
|---|---|---|---|
| Unsubstituted Aniline | Anodic Oxidation | Benzidine, Azobenzene | |
| 2,6-Dimethylaniline | Fenton's Reagent (H₂O₂/Fe²⁺) | 2,6-Dimethylphenol, 2,6-Dimethylbenzoquinone | nih.gov |
| 4-Methoxy-2,6-dimethylaniline | Peroxidase / H₂O₂ | 2,6-dimethyl-p-benzoquinone-4-(4-methoxy-2,6-dimethylphenyl)imine | scispace.com |
| 9-Anilinoacridines | Electrochemical Oxidation | Quinone diimines | nih.gov |
Reduction Reactions
This compound is itself the product of a reduction reaction, typically originating from the corresponding nitro compound, 5-methoxy-2,4-dimethylnitrobenzene (also known as 2,4-dimethyl-5-nitroanisole). The transformation of the nitro group (-NO2) to a primary amine (-NH2) is a fundamental process in organic synthesis. This conversion is generally achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and the clean nature of the products. mdpi.comnih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govisroset.org The reaction is typically carried out under an atmosphere of hydrogen gas (H2) in a suitable solvent, such as ethanol or methanol (B129727). nih.govisroset.org The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.
A representative example, analogous to the synthesis of this compound, is the reduction of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene to 5-(ethylsulfonyl)-2-methoxyaniline. This reaction is successfully carried out using 10% Pd/C as a catalyst in ethanol under a hydrogen atmosphere, demonstrating a common approach for reducing substituted nitroaromatics. nih.gov
Chemical reduction offers an alternative route, often utilizing metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid. Other reagents like tin(II) chloride (SnCl2) or sodium hydrosulfite can also be effective for this purpose. google.com These methods are particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation.
The choice of reduction method can depend on various factors, including the presence of other functional groups in the molecule, cost, and scalability of the reaction.
Table 1: Common Conditions for the Reduction of Aromatic Nitro Compounds to Anilines
| Reagent/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|
| Pd/C, H₂ | Ethanol | Room Temperature, H₂ atmosphere | nih.gov |
| Pt/C, H₂ | Methanol | 60°C, 10 bar H₂ | google.com |
| Raney Nickel, H₂ | Methanol | 25-30°C, 3.0 kgs H₂ pressure | google.com |
| Fe, HCl/Acetic Acid | Water/Ethanol | Reflux | isroset.org |
| SnCl₂, HCl | Ethanol | Reflux | google.com |
Mechanistic Investigations of Key Reactions
Direct mechanistic studies specifically on this compound are not extensively documented in the literature. However, the reactivity and reaction mechanisms can be inferred from studies on other substituted anilines. The electronic properties of the substituents on the aromatic ring—in this case, two electron-donating methyl groups and a strongly electron-donating methoxy group—play a crucial role in dictating the reaction pathways.
Oxidation Reactions: The oxidation of anilines is a complex process that can yield a variety of products, including azoxybenzenes, nitrobenzenes, and polymeric materials. acs.org The mechanism often involves the initial formation of a radical cation through the removal of an electron from the nitrogen atom. mdpi.com The stability of this radical cation is significantly influenced by the substituents on the aromatic ring.
For this compound, the presence of three electron-donating groups (two methyl and one methoxy) increases the electron density on both the nitrogen atom and the aromatic ring. This enhanced electron density facilitates the initial one-electron oxidation step. cdnsciencepub.com The resulting radical cation is stabilized by the delocalization of the positive charge across the aromatic system, which is enhanced by the electron-donating substituents.
Kinetic studies on the oxidation of various substituted anilines have shown a strong correlation between the reaction rate and the electronic nature of the substituents, often quantified by the Hammett equation. cdnsciencepub.comresearchgate.net The negative value of the reaction constant (ρ) in such correlations indicates that electron-donating groups accelerate the reaction, which is consistent with a mechanism where the aniline derivative acts as an electron donor in the rate-determining step. cdnsciencepub.com Subsequent steps can involve deprotonation, further oxidation, and coupling reactions to form dimeric products like azoxybenzenes. acs.org
Electrophilic Aromatic Substitution: The amino group of anilines is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the directing effects of the amino, methoxy, and methyl groups are synergistic. The positions ortho and para to the strongly activating amino group are C3 and C6. The C6 position is also ortho to the methoxy group, making it a highly activated and likely site for electrophilic attack. However, steric hindrance from the adjacent methyl group at C4 and the methoxy group at C5 might influence the regioselectivity of the substitution.
N-Acylation: The acylation of the amino group in anilines is a common transformation to produce amides. The reaction typically proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The lone pair of electrons on the nitrogen of this compound is highly available due to the electronic contribution from the aromatic ring, making it a potent nucleophile. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the amide product and a leaving group. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. acs.org
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5-Methoxy-2,4-dimethylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The electron-donating effects of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups significantly influence the shielding of the aromatic ring protons and carbons.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and methoxy groups. The two aromatic protons are in different chemical environments and would likely appear as singlets due to their substitution pattern. The amine protons typically appear as a broad singlet. The two methyl groups attached to the aromatic ring and the methoxy group protons would each produce sharp singlets.
¹³C NMR: The carbon-13 NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bonded to the electron-donating methoxy and amino groups are expected to be shifted upfield compared to those in unsubstituted benzene (B151609), while the carbons bearing the methyl groups will also show characteristic shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (H-3) | 6.5 - 6.7 | 110 - 115 |
| Aromatic C-H (H-6) | 6.8 - 7.0 | 115 - 120 |
| C-NH₂ (C-1) | --- | 140 - 145 |
| C-CH₃ (C-2) | --- | 120 - 125 |
| C-OCH₃ (C-5) | --- | 150 - 155 |
| C-CH₃ (C-4) | --- | 125 - 130 |
| -NH₂ | 3.5 - 4.5 (broad) | --- |
| Ar-CH₃ (at C-2) | 2.1 - 2.3 | 15 - 20 |
| Ar-CH₃ (at C-4) | 2.2 - 2.4 | 18 - 22 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar substituted aniline (B41778) compounds.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would primarily confirm the through-space or long-range couplings between the aromatic protons and adjacent methyl group protons, helping to solidify their positional assignments on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. princeton.edu This technique would definitively link the ¹H signals of the aromatic protons, methyl protons, and methoxy protons to their corresponding ¹³C signals, providing direct C-H bond information. youtube.comcsic.es
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the C-5 carbon, and from the aromatic protons to neighboring quaternary (non-protonated) carbons, confirming the substitution pattern of the benzene ring. csic.esresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.com These two techniques are often complementary.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The C-O stretching of the methoxy group should produce a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would also show these functional groups. Aromatic ring vibrations are typically strong in Raman spectra. The C-Cl bond, if present as an impurity or in a related structure, gives a characteristic band in the 850-550 cm⁻¹ range. researchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium-Strong |
| -NH₂ | N-H Bend | 1590 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch (-CH₃) | 2850 - 2975 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C (ether) | Asymmetric C-O Stretch | 1200 - 1275 | Strong |
Note: Based on standard vibrational frequency correlation tables. researchgate.netnih.gov
Electronic Spectroscopy (UV-Vis) and Chromophore Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore, the part of the molecule that absorbs light. rsc.org The amino, methoxy, and methyl groups act as auxochromes, which modify the absorption characteristics of the chromophore.
The UV-Vis spectrum, typically measured in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.com The presence of strong electron-donating groups (amino and methoxy) is known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. nih.gov Compounds with similar N,N-dimethylaniline structures exhibit absorption maxima in the range of 335-458 nm, depending on the specific substituents and conjugation pathways. researchgate.net The absorption properties can be influenced by solvent polarity. photochemcad.com
Mass Spectrometry Techniques for Molecular Fragmentation and Identification
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₃NO, giving it a molecular weight of approximately 151.21 g/mol . biosynth.comnih.gov
Under typical electron ionization (EI) conditions, the molecule would first form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. This molecular ion would then undergo fragmentation. Expected fragmentation pathways for aromatic amines and ethers include:
Loss of a methyl group (-CH₃): A peak at M-15 (m/z 136) could result from the cleavage of one of the methyl groups or the methoxy group.
Loss of a methoxy radical (-•OCH₃): A peak at M-31 (m/z 120) could occur.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can sometimes lead to the loss of a neutral formaldehyde molecule, resulting in a peak at M-30 (m/z 121).
Cleavage alpha to the nitrogen: Fragmentation of the C-C bond adjacent to the amine group can occur.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Proposed Loss |
|---|---|---|
| 151 | [M]⁺• | Molecular Ion |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Note: Fragmentation is predicted based on common pathways for related aromatic compounds. ecut.edu.cnnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₁₃NO), the calculated exact mass is 151.0997. nih.gov An HRMS measurement yielding a value very close to this would confirm the elemental composition, distinguishing it from other compounds that might have the same nominal mass. researchgate.net
Fragmentation Pattern Analysis (e.g., LC-MS/MS)
A thorough search of scientific databases for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) studies on this compound did not yield any specific reports detailing its fragmentation pattern. While general fragmentation patterns for anilines and related aromatic compounds are understood to involve processes such as alpha-cleavage and loss of substituents from the aromatic ring, a detailed, experimentally verified fragmentation pathway for this specific molecule is not documented. stackexchange.com The development of a validated LC-MS/MS method is crucial for the pharmacokinetic analysis and quantification of related compounds, as demonstrated in studies on substances like 5-Methoxy-N,N-dimethyltryptamine. crystallography.net However, such an analysis for this compound is not presently available.
X-ray Crystallography for Solid-State Molecular Architecture
In the absence of a crystal structure for this compound, its crystal packing and the nature of its intermolecular interactions remain undetermined. The analysis of crystal packing in related substituted anilines often reveals the presence of hydrogen bonds, van der Waals forces, and sometimes halogen bonds, which dictate the supramolecular architecture. acs.orgbohrium.comresearchgate.net For instance, studies on aniline crystals highlight the significance of intermolecular interactions in influencing vibrational spectra. acs.orgbohrium.com However, without experimental data, a description of these features for the title compound would be purely speculative.
The conformation of this compound in the crystalline state has not been experimentally determined. Conformational analysis provides critical information about the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govacs.org For related N,N-dimethylaniline derivatives, methods have been developed to estimate torsion barriers from crystal structure data, but these cannot be applied without an initial crystal structure of the compound . researchgate.net
There is no specific literature available on the investigation of proton transfer or the existence of tautomeric forms for this compound. Tautomerism, the phenomenon where a single compound exists in two or more interconvertible structures, is a key area of study for many nitrogen-containing aromatic compounds. rsc.orgyoutube.comrsc.orgbyjus.com Research on related systems, such as other substituted anilines and N-heteroaromatic amines, often employs spectroscopic and computational methods to explore the presence and equilibrium of different tautomers. rsc.orguii.ac.id However, such investigations have not been reported for this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-particle systems. It has been successfully applied to determine the optimized molecular geometry and various electronic properties of aromatic amines. thaiscience.info For 5-Methoxy-2,4-dimethylaniline, DFT calculations, typically using functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation of the molecule. dntb.gov.ua These calculations yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecular structure.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. scirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the electron-donating amino and methoxy (B1213986) groups, which are rich in π-electrons. The LUMO would likely be distributed over the aromatic ring's anti-bonding π* orbitals. DFT calculations would provide the specific energy values for these orbitals and the resulting energy gap, which helps in understanding the molecule's charge transfer characteristics and kinetic stability. nih.gov
| Parameter | Representative Value | Significance |
|---|---|---|
| EHOMO | ~ -6.3 eV | Electron-donating ability |
| ELUMO | ~ -1.8 eV | Electron-accepting ability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the amino group and the oxygen atom of the methoxy group. thaiscience.info
Positive Regions (Blue): These areas of low electron density indicate sites prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly those of the amino group and the methyl groups. nih.gov
Neutral Regions (Green): These areas represent regions with near-zero potential, often found over the carbon atoms of the aromatic ring.
The MEP analysis provides a clear, visual guide to the reactive sites of the molecule, which is fundamental to understanding its interaction with other chemical species. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide a static, optimized geometry, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.
For this compound, MD simulations could be used to study:
The rotational barriers and conformational preferences of the methoxy (-OCH₃) and methyl (-CH₃) groups attached to the aromatic ring.
The inversion barrier of the amino (-NH₂) group.
This analysis is crucial for understanding how the molecule's shape can change and which conformations are most likely to be present under specific conditions, which in turn influences its reactivity and interactions.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnih.gov These calculations predict the ¹H and ¹³C NMR spectra by computing the isotropic magnetic shielding tensors for each nucleus.
The predicted chemical shifts for this compound would be correlated with experimental values to confirm assignments. nih.gov For instance, the protons of the methyl and methoxy groups would have distinct predicted shifts, as would the different carbons of the aromatic ring, reflecting their unique electronic environments. The accuracy of these predictions has been shown to be quite high, with root-mean-square deviations often being low for both ¹³C and ¹H shifts. nih.gov
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ¹H | 6.5 - 7.0 |
| NH₂ | ¹H | ~ 3.5 |
| OCH₃ | ¹H | ~ 3.8 |
| Ar-CH₃ | ¹H | 2.1 - 2.3 |
| C-N | ¹³C | ~ 145 |
| C-O | ¹³C | ~ 150 |
| Aromatic-C | ¹³C | 110 - 130 |
| Ar-CH₃ | ¹³C | 17 - 21 |
Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. These calculations determine the frequencies and intensities of the normal modes of vibration for the optimized molecular structure. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
For this compound, calculations would predict characteristic vibrational modes for its functional groups, including:
N-H stretching vibrations of the amino group.
C-H stretching of the aromatic ring and methyl/methoxy groups.
C-O stretching of the methoxy group.
Aromatic ring C=C stretching vibrations.
These predicted spectra are invaluable for assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric/Asymmetric N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy/Methyl C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Simulation of Reaction Pathways and Energy Profiles
The simulation of reaction pathways and the calculation of their corresponding energy profiles are fundamental applications of computational chemistry in understanding the reactivity of a molecule like this compound. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a chemical reaction.
Theoretical investigations into the reaction mechanisms of substituted anilines often focus on processes like oxidation, as these compounds are key intermediates in various chemical syntheses and can be involved in metabolic pathways. For instance, computational studies on the reaction of substituted anilines with hydroxyl radicals have been performed to determine the most likely sites of attack and the subsequent reaction pathways. Such studies calculate the activation energies for different possible reactions, such as hydrogen abstraction from the amino group or addition to the aromatic ring, to predict the major products.
A general approach to simulating a reaction pathway for a substituted aniline involves:
Reactant and Product Optimization: The geometric structures of the reactants (e.g., the aniline derivative and a reacting species) and the potential products are optimized to find their lowest energy conformations.
Transition State Search: The transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Energy Profile Construction: The relative energies of the reactants, transition state, and products are plotted to create a reaction energy profile, which provides a visual representation of the reaction's feasibility and kinetics.
While specific energy profiles for reactions involving this compound are not readily found, studies on similar molecules indicate that the presence of electron-donating groups, such as the methoxy and methyl groups in this compound, would influence the reaction pathways by altering the electron density distribution in the aromatic ring and on the nitrogen atom.
Intermolecular Interaction Analysis via Computational Methods
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, melting point, and solubility. Computational methods are instrumental in quantifying and characterizing these non-covalent interactions.
For a molecule like this compound, several types of intermolecular interactions would be expected in its condensed phase:
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···A bonds, where A is a hydrogen bond acceptor (such as the oxygen of the methoxy group or the nitrogen of another molecule).
π-π Stacking: The presence of the aromatic ring allows for π-π stacking interactions between adjacent molecules. The substitution pattern on the ring can influence the geometry and strength of these interactions.
Computational techniques used to analyze these interactions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak intermolecular interactions.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps to identify and visualize non-covalent interactions in three-dimensional space based on the electron density and its derivatives.
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This allows for a detailed understanding of the nature of the intermolecular forces at play.
While a specific crystallographic and computational analysis of the intermolecular interactions in this compound is not prominently featured in the literature, studies on other substituted anilines demonstrate the importance of a combination of these interactions in determining their crystal packing. The interplay between hydrogen bonding and π-π stacking, in particular, is often a key factor in the resulting supramolecular architecture.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Heterocyclic Synthesis
The structure of 5-Methoxy-2,4-dimethylaniline makes it an ideal starting material for the construction of various heterocyclic ring systems, which are core components of many pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrimidines, Thiazoles)
Indoles: The indole scaffold is a prominent feature in numerous biologically active compounds. This compound can serve as a precursor for the synthesis of substituted indoles. For instance, it is a key component in the synthesis of 2,4-dimethyl derivatives of 5-methoxy-3-indolylethylamines, a class of 5-oxygenated tryptamines with potential pharmacological applications. The synthesis typically involves the reaction of the aniline (B41778) with a suitable carbonyl compound or its equivalent, followed by cyclization to form the indole ring.
Pyrimidines: Pyrimidine derivatives are of great interest due to their diverse biological activities. While direct synthesis of pyrimidines from this compound is not extensively documented, its role as a nucleophile is critical in the derivatization of pre-formed pyrimidine rings. For example, in the synthesis of substituted pyrimidine analogues, chloro-substituted pyrimidines can be reacted with various anilines, including this compound, to introduce the substituted amino group at specific positions on the pyrimidine core. This nucleophilic aromatic substitution is a powerful method for creating libraries of pyrimidine derivatives for biological screening.
Thiazoles: Thiazole rings are another important class of heterocycles found in many bioactive molecules. The synthesis of thiazoles often involves the reaction of a compound containing a thioamide group with an α-haloketone (the Hantzsch thiazole synthesis). In this context, derivatives of this compound could be elaborated to contain the necessary functional groups to participate in such cyclization reactions, thereby incorporating the 5-methoxy-2,4-dimethylphenyl moiety into the final thiazole structure.
Formation of Other Heterocyclic Systems
The utility of this compound extends to the synthesis of other complex heterocyclic systems. For instance, it can be envisioned as a building block for quinazolines . The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative or a 2-aminoarylketone with a source of carbon and nitrogen. By functionalizing this compound to introduce a carbonyl or carboxyl group ortho to the amino group, it can be used to generate quinazolines with a specific substitution pattern.
Furthermore, this aniline derivative could potentially be used in the synthesis of benzodiazepines , a class of seven-membered heterocyclic compounds with significant therapeutic applications. The classical synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound. While this compound is not an o-phenylenediamine, its derivatives could be employed in multi-step synthetic routes to access benzodiazepine scaffolds.
Precursor for Complex Organic Molecules and Dyes
The reactivity of the amino group in this compound allows for its transformation into a variety of complex organic molecules and dyes.
Derivatives via Schiff Base Formation
The primary amine functionality of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of derivatives. The resulting Schiff bases can be valuable intermediates themselves or the final target molecules with specific applications. For example, they can be used in the synthesis of azo dyes and dithiocarbamates. The general reaction for Schiff base formation is depicted below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde/Ketone | Schiff Base |
These Schiff bases can possess interesting photophysical properties and are often investigated for their potential in materials science and as ligands for metal complexes.
Synthesis of Anilide Derivatives
The amino group of this compound can be acylated to form anilide derivatives. This is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is robust and allows for the introduction of a wide variety of acyl groups, leading to a diverse range of anilide compounds. These anilides can have applications in medicinal chemistry and materials science.
The general reaction for the formation of anilide derivatives is as follows:
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Chloride/Anhydride | Anilide |
Integration into Polymer Architectures
While specific examples of polymers incorporating this compound are not prevalent in the literature, the inherent reactivity of this molecule suggests its potential for integration into various polymer architectures. Aniline and its derivatives are known to be precursors for conducting polymers through oxidative polymerization. The presence of the methoxy (B1213986) and methyl substituents on the aromatic ring of this compound would influence the electronic properties and processability of the resulting polymer.
Furthermore, this compound could be bifunctionalized to serve as a monomer in step-growth polymerization reactions. For example, conversion of the methyl groups to carboxylic acids would yield a diamino dicarboxylic acid monomer suitable for the synthesis of polyamides . Similarly, other functional groups could be introduced to allow for its participation in the formation of polyesters, polyimides, and other high-performance polymers. The incorporation of the 5-methoxy-2,4-dimethylphenyl moiety into a polymer backbone could impart desirable properties such as thermal stability, solubility, and specific optical or electronic characteristics.
Monomer in Polymerization Reactions (e.g., Polytriarylamines)
While specific research detailing the use of this compound as a direct monomer in the synthesis of polytriarylamines is not extensively documented, the broader class of aniline derivatives is fundamental to the development of conducting polymers. Polyaniline and its substituted variants are known for their rich redox properties and electrical conductivity.
The polymerization of aniline typically proceeds through an oxidative coupling mechanism, where the nitrogen atoms of the monomers link to the para-position of adjacent rings, forming a conjugated polymer backbone. The presence of substituents on the aniline ring significantly influences the properties of the resulting polymer:
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent increases the electron density on the aromatic ring. This is expected to lower the oxidation potential of the monomer, potentially facilitating polymerization under milder conditions. It can also enhance the solubility of the resulting polymer in organic solvents.
Methyl Groups (-CH₃): These groups also contribute to the electron-donating nature of the monomer and can improve solubility. Their steric bulk can influence the planarity of the polymer chains, which in turn affects the extent of π-conjugation and, consequently, the material's electronic properties.
Therefore, this compound represents a theoretical monomer that could produce polytriarylamines with tailored electronic behavior and enhanced processability for applications in organic electronics, such as hole-transport layers in OLEDs or as antistatic coatings.
Ligand and Precursor in Coordination Chemistry
The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This functionality allows it to serve as a precursor for the synthesis of more complex ligands and their corresponding metal complexes, including coordination polymers.
Synthesis of Metal Complexes
Aniline derivatives are common starting materials for the synthesis of Schiff base ligands, which are formed through the condensation reaction between a primary amine and an aldehyde or ketone. These Schiff bases are versatile ligands capable of coordinating with a wide array of transition metal ions.
Although the synthesis of metal complexes starting directly from this compound is not widely reported, a representative synthesis using a structurally similar compound, 4-methoxyaniline, illustrates the general procedure. The reaction of 4-methoxyaniline with 4-methoxybenzaldehyde yields a Schiff base ligand. This ligand can then be reacted with various divalent metal chlorides in a 2:1 ligand-to-metal molar ratio to produce stable metal complexes idosr.org.
The resulting complexes exhibit distinct physical properties and geometries depending on the central metal ion.
Table 1: Representative Metal(II) Complexes Synthesized from a 4-Methoxyaniline Derived Schiff Base Ligand idosr.org
| Metal Ion | Formula of Metal Salt | Resulting Complex Color | Molar Conductivity (Ω⁻¹mol⁻¹cm²) |
|---|---|---|---|
| Co(II) | CoCl₂·6H₂O | Coloured | 77.58 - 85.10 |
| Fe(II) | FeCl₂·4H₂O | Coloured | 77.58 - 85.10 |
| Mn(II) | MnCl₂·4H₂O | Coloured | 77.58 - 85.10 |
This synthetic strategy could be readily adapted for this compound to produce novel ligands and metal complexes with potentially unique steric and electronic properties conferred by the additional methyl substituents.
Exploration of Coordination Polymer Design
Coordination polymers are multi-dimensional crystalline structures built from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the geometry of the metal center and the structure of the organic linker.
While this compound itself is a monodentate ligand and thus not suitable for forming extended polymer networks, it serves as an excellent precursor for designing multifunctional organic linkers. To be used in coordination polymers, the molecule would need to be chemically modified to incorporate additional coordinating groups. Potential synthetic modifications could include:
Diazotization of the amine group followed by coupling reactions to introduce pyridyl or carboxylate functionalities.
Functionalization of the aromatic ring to add linker groups such as carboxylic acids, which are commonly used to build metal-organic frameworks (MOFs).
The inherent asymmetry and electronic profile of the this compound core could lead to the formation of coordination polymers with interesting topologies and properties, potentially applicable in areas such as catalysis, gas storage, or luminescence.
Future Research Directions and Perspectives
Innovations in Sustainable Synthesis and Catalysis for 5-Methoxy-2,4-dimethylaniline
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthetic routes. researchgate.net Future research on the synthesis of this compound should prioritize sustainability by moving away from hazardous volatile organic compounds (VOCs) like toluene (B28343) and embracing eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netnih.gov
Key strategies for sustainable synthesis could include:
One-Pot Reductive Amination : This approach is one of the most interesting procedures for creating N-substituted anilines as it can begin with nitroarenes and aldehydes. nih.gov The development of a one-pot process starting from the corresponding nitro-analogue of this compound would be a significant advancement.
Heterogeneous Catalysis : The use of recyclable, heterogeneous catalysts is a cornerstone of green chemistry. Research could focus on employing commercially available and recyclable catalysts, such as rhodium on carbon (Rh/C), for reactions like aerobic oxidative coupling. acs.org Similarly, catalytic hydrogenation using agents like Raney nickel in water-miscible organic solvents represents a viable route. google.com
Catalyst- and Additive-Free Methods : Exploring synthetic pathways that eliminate the need for metal catalysts and additives, such as imine condensation–isoaromatization strategies, could provide highly efficient and clean routes to derivatives of this compound. nih.gov
Renewable Feedstocks : A forward-thinking approach could investigate the use of renewable resources. For instance, the selective cleavage of the C-O bond in lignin (B12514952) to use its methoxy (B1213986) groups as a methylating agent for anilines has been demonstrated, offering a potential sustainable route for producing related N,N-dimethylaniline compounds. rsc.org
Table 1: Potential Sustainable Synthesis Strategies
| Strategy | Key Features | Potential Benefit for this compound |
|---|---|---|
| Green Solvent Substitution | Replacing VOCs with bio-based or less hazardous solvents (e.g., 2-MeTHF, CPME). researchgate.netnih.gov | Reduced environmental impact (E-factor) and improved process safety. researchgate.net |
| Heterogeneous Catalysis | Use of solid-supported, recyclable catalysts (e.g., Pd, Rh on carbon). acs.orgnih.gov | Simplified product purification, catalyst reuse, and reduced metal waste. |
| One-Pot Tandem Reactions | Combining multiple synthetic steps (e.g., nitro reduction, condensation, imine reduction) into a single operation. nih.gov | Increased efficiency, reduced waste, and high atom economy. nih.gov |
| Biomass Valorization | Utilizing renewable feedstocks like lignin as a source of chemical groups. rsc.org | Reduced reliance on fossil fuels and creation of value-added chemicals from waste streams. |
Exploration of Novel Reactivity and Unconventional Transformations
While the amino group of this compound is expected to undergo typical reactions, its unique electronic and steric profile invites the exploration of unconventional transformations. The steric hindrance caused by the ortho-methyl groups could influence reaction selectivity, a phenomenon observed in related isomers like 4-methoxy-2:6-dimethylaniline. scispace.com
Future research could focus on:
Oxidative Coupling Reactions : The enzymatic oxidation of substituted anilines has been a subject of study for decades. scispace.com Investigating the chemical or enzymatic oxidation of this compound could lead to novel dimeric or polymeric structures with interesting properties.
Novel Coupling Chemistries : Exploring modern coupling reactions beyond traditional methods is crucial. For example, tert-butoxide-catalyzed C-N coupling reactions, which can proceed under mild conditions, could offer new ways to synthesize advanced derivatives. researchgate.net
Directed C-H Functionalization : Developing methods for the selective functionalization of the C-H bonds on the aromatic ring would be a powerful tool for creating a diverse library of derivatives without the need for pre-functionalized starting materials.
Unconventional Condensations : As a versatile intermediate, this compound is suitable for various condensation reactions. lookchem.com Investigating its participation in novel, multicomponent reactions could lead to the efficient synthesis of complex heterocyclic structures. rsc.org
Deeper Theoretical Understanding through Advanced Computational Models
Advanced computational modeling offers a powerful, non-empirical way to predict and understand the behavior of this compound and its derivatives. Theoretical calculations can guide experimental work, saving time and resources.
Key computational approaches include:
Density Functional Theory (DFT) : DFT calculations can be used to model the optimal geometry of the molecule and its oligomers, as well as their vibrational spectra, providing insights into intermolecular interactions like hydrogen bonding. bohrium.com It is also invaluable for elucidating reaction mechanisms, calculating transition states, and predicting the outcomes of novel transformations. researchgate.net
Molecular Dynamics (MD) : MD simulations can be used to study the conformational behavior of the molecule and its derivatives. researchgate.net This is particularly relevant for understanding how these molecules might behave as part of larger systems, such as polymers or in solution.
Quantitative Structure-Activity Relationship (QSAR) : If derivatives are synthesized for specific applications (e.g., as pharmaceuticals or agrochemicals), QSAR models can be developed to correlate their structural features with their activity, enabling the rational design of more potent compounds.
Molecular Docking : For potential applications in medicinal chemistry, molecular docking studies can predict the binding modes and affinities of this compound derivatives to biological targets like enzymes or receptors. mdpi.com
Table 2: Computational Approaches and Research Objectives
| Computational Method | Objective | Rationale |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Provides fundamental insights into electronic structure and reactivity. bohrium.comresearchgate.net |
| Molecular Dynamics (MD) | Simulate conformational dynamics and interactions in materials. | Predicts the bulk properties of materials incorporating the aniline (B41778) derivative. researchgate.net |
| Molecular Docking | Predict binding affinity and mode to biological targets. | Guides the design of derivatives for medicinal chemistry applications. mdpi.com |
Design and Synthesis of Advanced Materials incorporating this compound Derivatives
Substituted anilines are fundamental building blocks for a wide range of materials. researchgate.net The specific substitution pattern of this compound makes it a promising candidate for creating new functional materials with tailored properties.
A highly relevant study demonstrated that an isomer, 2-methyl-4-methoxyaniline, can be used to synthesize poly(triarylamine)s (PTAAs), which are semiconducting polymers with applications in electronics. rsc.org This provides a direct precedent for exploring this compound as a monomer. The position of the methoxy and methyl groups would be expected to tune the resulting polymer's solubility, morphology, and electronic properties, such as field-effect mobility. rsc.org
Other potential material applications include:
Conductive Polymers : Polyaniline is a well-known conductive polymer, and derivatives made from substituted anilines can exhibit modified properties. iucr.org
Advanced Dyes and Pigments : Anilines are precursors to azo dyes and other pigments. mdpi.comresearchgate.net The specific chromophoric system of this compound could lead to dyes with unique colors and improved stability.
Liquid Crystals : Certain aniline derivatives are used in the manufacture of liquid crystals. researchgate.net The rigid, substituted aromatic core of this compound could be incorporated into new liquid crystalline materials.
Table 3: Potential Advanced Materials from this compound
| Material Type | Role of this compound | Potential Properties |
|---|---|---|
| Semiconducting Polymers | Monomer for polymerization (e.g., poly(triarylamine)s). rsc.org | Tunable charge transport, solubility, and film-forming characteristics for electronics. rsc.org |
| Dyes and Pigments | Precursor for azo-coupling or other dye synthesis reactions. mdpi.comresearchgate.net | Novel colorimetric properties, enhanced light and chemical stability. |
| Liquid Crystals | Core structural unit (mesogen). researchgate.net | Specific phase transition temperatures and electro-optical properties. |
Multidisciplinary Research Opportunities in Fundamental Organic Chemistry
The study of this compound is not confined to a single discipline. It sits (B43327) at the intersection of several fields, offering rich opportunities for multidisciplinary collaboration that can advance fundamental organic chemistry.
Synthesis and Materials Science : Innovations in the synthesis of this aniline and its derivatives directly enable the creation of new materials. The relationship is symbiotic: the needs of materials science can drive the development of new synthetic methodologies.
Chemistry and Biology : Aniline derivatives are prevalent in pharmaceuticals and agrochemicals. nih.gov Synthesizing libraries of compounds based on the this compound scaffold and screening them for biological activity is a classic multidisciplinary approach that bridges synthetic chemistry with pharmacology and life sciences. mdpi.com
Experimental and Computational Chemistry : As outlined in section 7.3, a strong interplay between experimental synthesis and theoretical modeling can lead to a more profound understanding of the molecule's properties and reactivity. Computational predictions can guide experimental efforts, while experimental results provide crucial benchmarks for refining theoretical models. bohrium.com
Organic and Analytical Chemistry : The characterization of novel derivatives and materials requires sophisticated analytical techniques. Developing methods to identify and quantify these new compounds, including potential metabolites or degradation products, is essential. shulginresearch.net
This integrated approach, linking fundamental reactivity and synthesis with applied goals in materials and medicine, ensures that the study of compounds like this compound will remain a vibrant and productive area of research. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 5-Methoxy-2,4-dimethylaniline, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nitration and subsequent functionalization of 2,4-dimethylaniline derivatives. For example, nitration of 2,4-dimethylaniline under controlled conditions (e.g., 20°C with acetic anhydride) yields nitro intermediates, which can be reduced to the amine and methoxylated . Key optimization parameters include:
- Temperature control : Maintaining ≤55°C during acetylation to prevent side reactions.
- Reagent stoichiometry : Using 1.2 mols of acetic anhydride per mol of nitro intermediate for efficient acetylation.
- Purification : Column chromatography or recrystallization to isolate isomers (e.g., separating 5-nitro- from 3-nitro-derivatives).
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 20°C | 1 hr | 85-90% |
| Acetylation | Acetic anhydride | 55°C | 1 hr | 75-80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks for methoxy (-OCH₃, δ ~3.7 ppm) and aromatic protons (δ 6.5-7.5 ppm). Methyl groups on the aromatic ring typically appear as singlets (δ ~2.2-2.5 ppm).
- ¹³C NMR : Methoxy carbons resonate at δ ~55-60 ppm, while aromatic carbons adjacent to electron-donating groups (e.g., -OCH₃) show downfield shifts .
- Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] at m/z 165 (C₉H₁₃NO) and fragmentation patterns corresponding to loss of -OCH₃ or -CH₃ groups.
- IR Spectroscopy : Strong absorption bands for N-H stretch (~3400 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic effects of the methoxy and methyl substituents influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack at the ortho and para positions. Methyl groups (-CH₃) are weakly EDG via hyperconjugation, further directing substituents to specific positions. For example:
- Nitration : Predominant substitution occurs at the position para to the methoxy group (C-5), as observed in related compounds like 4-Methoxy-2,6-dimethylaniline .
- Halogenation : Bromine or chlorine preferentially substitutes at the activated positions, as seen in 2-Bromo-N,4-dimethylaniline synthesis .
- Computational Modeling : DFT studies can predict regioselectivity by analyzing electron density maps and Fukui indices .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:
- Standardized Assays : Use validated protocols (e.g., enzyme inhibition assays with controls for pH, temperature, and solvent effects) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -OCH₃ with -Cl) to isolate contributing factors. For example, N-ethyl-2,4-dimethylaniline hydrochloride showed altered bioactivity compared to its parent amine due to enhanced solubility .
- Meta-Analysis : Compare data across studies using tools like PubChem’s BioActivity Data service to identify trends .
Q. In designing experiments to assess the stability of this compound under various pH conditions, what analytical approaches should be prioritized?
- Methodological Answer :
- HPLC-MS : Monitor degradation products over time using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Detect parent and breakdown products via UV (λ = 254 nm) and MS .
- Kinetic Studies : Calculate rate constants (k) for degradation at pH 2, 7, and 12. Use Arrhenius plots to predict shelf-life under storage conditions.
- Stabilizers : Test antioxidants (e.g., BHT) or buffering agents to enhance stability in acidic/basic media, referencing protocols from similar aniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
